Pleurain-D4

Antioxidant selectivity Radical scavenging mechanism Structure-activity relationship

Pleurain-D4 is a 23-residue cationic peptide (FRSGILKLASKIPSVLCAVLKNC, monoisotopic mass 2,461.07 Da, net charge +4) belonging to the pleurain subfamily of frog skin active peptides (FSAP). Isolated from skin secretions of the Yunnan pond frog Rana pleuraden, it possesses a single intramolecular disulfide bridge (Cys17–Cys23) and has been experimentally validated for antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, as well as for selective free-radical scavenging and anti-inflammatory functions.

Molecular Formula
Molecular Weight
Cat. No. B1576816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleurain-D4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pleurain-D4 – a Structurally Distinct Amphibian Host-Defense Peptide with Dual Antioxidant and Antimicrobial Activity


Pleurain-D4 is a 23-residue cationic peptide (FRSGILKLASKIPSVLCAVLKNC, monoisotopic mass 2,461.07 Da, net charge +4) belonging to the pleurain subfamily of frog skin active peptides (FSAP) [1]. Isolated from skin secretions of the Yunnan pond frog Rana pleuraden, it possesses a single intramolecular disulfide bridge (Cys17–Cys23) and has been experimentally validated for antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, as well as for selective free-radical scavenging and anti-inflammatory functions [2].

Why Pleurain-D4 Cannot Be Freely Interchanged with Other Pleurain Family Members


Although pleurain peptides share highly homologous preproregions and originate from the same amphibian species, their mature domains have highly divergent primary sequences, disulfide-bond patterns, and functional profiles [1]. The pleurain family exhibits substantial variation in antioxidant radical selectivity, antimicrobial spectrum, and physicochemical properties that directly impact biological performance [2]. Procuring a pleurain peptide without confirming the specific variant risks acquiring a molecule with absent activity in the desired assay (e.g., Pleurain-D4 uniquely lacks ABTS radical scavenging) or an inverted antimicrobial preference, undermining experimental reproducibility and procurement value [1].

Quantitative Evidence Differentiating Pleurain-D4 from Its Closest Pleurain Analogs


ABTS Radical Scavenging Selectivity – Pleurain-D4 Is Uniquely ABTS-Negative Among Multi-Active Pleurains

Pleurain-D4 exhibits no detectable ABTS•+ radical scavenging activity (NA), sharply differentiating it from the broad-spectrum antioxidant Pleurain-N1 (87.8 ± 1.5% scavenging) and Pleurain-R1 (92.4 ± 1.5%), as well as from Pleurain-A1 (74.8 ± 2.2%), Pleurain-G1 (66.3 ± 1.8%), Pleurain-J1 (60.1 ± 0.0%), and Pleurain-P1 (41.9 ± 2.0%) [1]. This ABTS-inactive/DPPH-active/NO-active profile is not observed for any other pleurain family member with broad antioxidant capacity at the tested concentration [1].

Antioxidant selectivity Radical scavenging mechanism Structure-activity relationship

DPPH Radical Scavenging Capacity – Moderate and Distinctly Separable from High-Activity Pleurains

Pleurain-D4 scavenges the DPPH radical at 30.3 ± 12.7% (80 µg/mL), which is significantly lower than the top-performing family members Pleurain-N1 (91.4 ± 3.3%), Pleurain-P1 (83.9 ± 3.8%), Pleurain-J1 (76.4 ± 9.6%), Pleurain-E1 (69.1 ± 9.6%), and Pleurain-G1 (58.5 ± 3.3%), yet substantially higher than Pleurain-K1 (13.6 ± 3.9%) and Pleurain-A1 (no activity) [1]. It occupies a distinct intermediate tier suitable for dose-response window experiments.

DPPH assay Antioxidant potency Free radical scavenging

Nitric Oxide Radical Scavenging – A High-Relative-Rank Activity Among ABTS-Inactive Pleurains

Pleurain-D4 scavenges nitric oxide radicals at 35.7 ± 3.6%, placing it second only to Pleurain-N1 (52.4 ± 11.2%) and Pleurain-G1 (41.3 ± 7.7%), while outperforming Pleurain-P1 (33.1 ± 6.2%), Pleurain-A1 (21.1 ± 5.2%), and Pleurain-E1 (11.5 ± 2.9%). Notably, Pleurain-J1, Pleurain-K1, and Pleurain-M1 exhibit no detectable NO scavenging activity [1].

Nitric oxide scavenging Anti-nitrosative stress Reactive nitrogen species

Antimicrobial Gram-Positive Selectivity – Preferential S. aureus Potency Relative to E. coli

Pleurain-D4 inhibits S. aureus at MIC 12.5 µg/mL and E. coli at 50 µg/mL, yielding a 4-fold Gram-positive preference (E. coli / S. aureus MIC ratio = 4) [1]. This selectivity profile is distinct from Pleurain-G1 (E. coli 50, S. aureus 50, ratio = 1.0) and Pleurain-J1 (E. coli 12.5, S. aureus 12.5, ratio = 1.0), which exhibit balanced Gram-positive/Gram-negative activity [2][3]. Pleurain-E1 also shows a similar 4-fold preference (E. coli 25, S. aureus 6.3) but with overall lower MIC values [4].

Antimicrobial selectivity Gram-positive targeting Minimum inhibitory concentration

Physicochemical Differentiation – Hydrophobicity, Aliphatic Index, and Boman Index Distinguish Pleurain-D4 from Functional Analogs

Pleurain-D4 possesses a hydrophobicity value of 0.865, an aliphatic index of 135.65, and a Boman index of -71 kcal/mol [1]. In comparison, Pleurain-E1 is markedly less hydrophobic (0.458) with a Boman index of -236 kcal/mol, Pleurain-J1 is slightly more hydrophobic (0.919) with a Boman index of 633 kcal/mol (indicating substantially higher protein-binding potential), and the non-selective Pleurain-G1 has yet different parameters [2]. These physicochemical differences predict distinct membrane-interaction kinetics, solubility behavior, and formulation stability, all of which are relevant for procurement decisions where the peptide will be used in specific buffer systems or lipid environments [1].

Peptide physicochemical properties Hydrophobicity index Membrane interaction prediction

Application Scenarios for Pleurain-D4 Grounded in Verified Differential Evidence


Radical-Specific Antioxidant Mechanism Dissection Studies

Investigators studying the structural determinants of radical scavenging selectivity can employ Pleurain-D4 as a naturally occurring, ABTS-inert/DPPH-active/NO-active probe peptide [1]. Its unique profile contrasts with the broad-spectrum scavenging of Pleurain-N1, enabling experimental designs that decouple ABTS-scavenging structural motifs from DPPH/NO-scavenging motifs within the same peptide family [1].

Gram-Positive-Selective Antimicrobial Screening Panels

For high-throughput screening programs that require a Gram-positive-biased antimicrobial peptide with defined MIC values, Pleurain-D4 provides 4-fold selectivity for S. aureus over E. coli, unlike the balanced Pleurain-G1 or Pleurain-J1 [2][3]. This selectivity simplifies interpretation of differential killing in mixed-culture or microbiome-perturbation experiments [2].

Combined Nitrosative/Oxidative Stress Model Systems

Pleurain-D4 is suitable for cellular models of combined nitrosative and oxidative stress where both NO and DPPH-scavenging activities are required without ABTS pathway engagement [1]. Its NO scavenging capacity (35.7%) surpasses all pleurains except Pleurain-N1 and Pleurain-G1, while its DPPH activity remains in a moderate, non-saturating range, allowing dynamic dose-response characterization [1].

Physicochemical Property-Driven Formulation and Delivery Studies

The distinct hydrophobicity (0.865) and Boman index (-71 kcal/mol) of Pleurain-D4 make it a relevant candidate for comparative formulation studies with lower-hydrophobicity pleurains such as Pleurain-E1 (0.458) or higher protein-binding-affinity pleurains such as Pleurain-J1 (Boman index 633) [4]. Researchers evaluating peptide solubility, aggregation propensity, or lipid-bilayer partitioning can use these measured differences to test structure-property hypotheses [4].

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